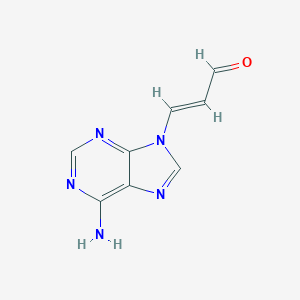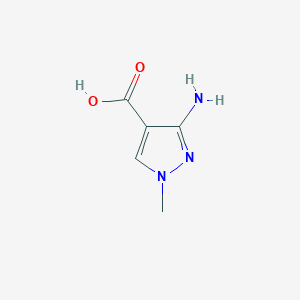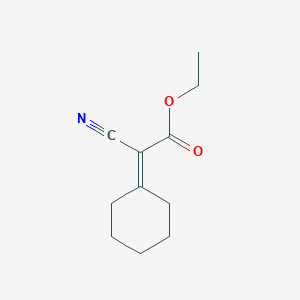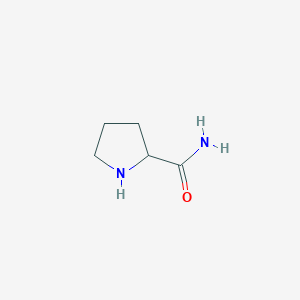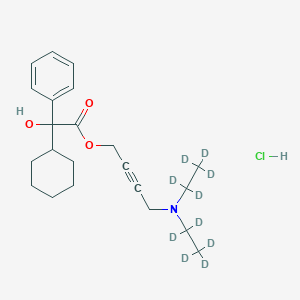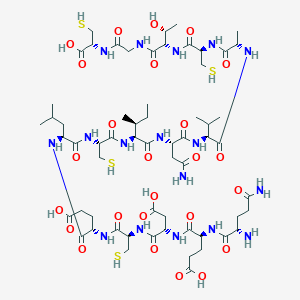
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, also known as CTPI-2, is a synthetic compound that has shown potential in scientific research. It belongs to the class of isoxazolecarboxamides, which are known to have various biological activities.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in various diseases. By inhibiting these enzymes, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide may reduce inflammation and prevent the progression of certain diseases.
Biochemische Und Physiologische Effekte
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to selectively inhibit COX-2 and LOX, which are overexpressed in certain diseases. This specificity may reduce the risk of side effects and improve the efficacy of the treatment. However, one limitation of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further optimization of the synthesis method may improve the yield and purity of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide involves a multistep process, which includes the reaction of 2,4,6-trimethylphenyl isocyanate with hydroxylamine hydrochloride to form 3-(2,4,6-trimethylphenyl)isoxazolidine-5-carboxamide. This intermediate is then treated with sodium hydroxide to form the final product, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential application in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
145440-90-0 |
|---|---|
Produktname |
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide |
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-8-4-9(2)13(10(3)5-8)15-14(18)12-6-11(7-17)19-16-12/h4-6,17H,7H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
LPVTYAHLKUPWCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C |
Synonyme |
5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)oxazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



